molecular formula C7H12F3NO B13210880 4-(3,3,3-Trifluoropropyl)morpholine

4-(3,3,3-Trifluoropropyl)morpholine

Cat. No.: B13210880
M. Wt: 183.17 g/mol
InChI Key: QJVMVFANVDZPPF-UHFFFAOYSA-N
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Description

4-(3,3,3-Trifluoropropyl)morpholine is a chemical compound with the molecular formula C7H12F3NO and a molecular weight of 183.17 g/mol . It is characterized by the presence of a morpholine ring substituted with a trifluoropropyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(3,3,3-Trifluoropropyl)morpholine involves the reaction of morpholine with 3,3,3-trifluoropropyl bromide. The reaction typically occurs in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) under reflux conditions . The reaction can be summarized as follows:

Morpholine+3,3,3-Trifluoropropyl BromideThis compound+KBr\text{Morpholine} + \text{3,3,3-Trifluoropropyl Bromide} \rightarrow \text{this compound} + \text{KBr} Morpholine+3,3,3-Trifluoropropyl Bromide→this compound+KBr

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3,3,3-Trifluoropropyl)morpholine can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The morpholine ring can be oxidized to form N-oxides.

    Reduction Reactions: Reduction of the trifluoropropyl group can lead to the formation of different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with H2O2 can yield this compound N-oxide.

Scientific Research Applications

4-(3,3,3-Trifluoropropyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,3,3-Trifluoropropyl)morpholine involves its interaction with specific molecular targets. For instance, it can penetrate biological membranes and affect the free energy profile of water penetration, influencing cellular processes . The trifluoropropyl group may enhance its binding affinity to certain proteins or enzymes, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,3,3-Trifluoropropyl)morpholine is unique due to the presence of both a morpholine ring and a trifluoropropyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C7H12F3NO

Molecular Weight

183.17 g/mol

IUPAC Name

4-(3,3,3-trifluoropropyl)morpholine

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)1-2-11-3-5-12-6-4-11/h1-6H2

InChI Key

QJVMVFANVDZPPF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCC(F)(F)F

Origin of Product

United States

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